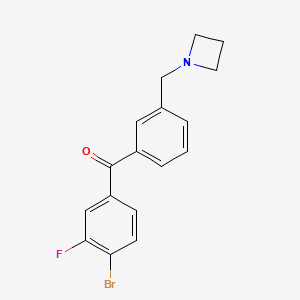

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Description

BenchChem offers high-quality 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQEDYXWPSYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643262 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-81-8 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Abstract: This document provides an in-depth technical guide for the synthesis and characterization of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel compound of interest for pharmaceutical and medicinal chemistry applications. The benzophenone scaffold is a ubiquitous motif in biologically active molecules, and its functionalization with strained heterocycles like azetidine can significantly enhance pharmacological properties such as metabolic stability, solubility, and target binding affinity.[1][2] This guide details a robust and efficient synthetic strategy employing a Suzuki-Miyaura coupling to construct the core diaryl ketone, followed by a reductive amination to introduce the azetidinomethyl moiety. Comprehensive protocols and detailed characterization data are provided to enable researchers in drug discovery and organic synthesis to replicate and build upon this work.

Introduction and Strategic Rationale

The convergence of the privileged benzophenone structure with the unique properties of the azetidine ring presents a compelling strategy in modern drug design.[2][3] Benzophenones are known for their diverse biological activities, while azetidines, as strained four-membered heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings, often improving pharmacokinetic profiles.[1][4][5] The specific substitution pattern of the target molecule—a bromine and a fluorine atom on one ring and the azetidinomethyl group on the other—is designed to modulate electronic properties, provide vectors for further diversification, and enhance interactions with biological targets.

This guide eschews a template-based approach in favor of a logically flowing narrative that mirrors the process of chemical synthesis, from conceptual design to final product validation. The chosen synthetic pathway prioritizes commercially available starting materials, high-yielding reaction conditions, and straightforward purification procedures, ensuring its practicality for a typical research laboratory.

Retrosynthetic Analysis

The design of the synthesis begins with a retrosynthetic disconnection of the target molecule. The most logical disconnections are at the C-N bond of the azetidine and the C-C bond forming the ketone bridge.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a convergent synthesis:

-

Formation of the Benzophenone Core: A palladium-catalyzed Suzuki-Miyaura coupling between an acyl chloride and a boronic acid is an effective method for constructing diaryl ketones.[6][7] This approach offers excellent functional group tolerance and control over regiochemistry. We will couple 3-formylphenylboronic acid with 4-bromo-3-fluorobenzoyl chloride .

-

Installation of the Azetidine Moiety: The aldehyde functional group on the benzophenone intermediate serves as a perfect handle for introducing the azetidine ring via reductive amination.[8][9] This one-pot reaction is highly efficient and avoids the over-alkylation issues often seen with direct alkylation methods.[10]

Synthesis Workflow

The overall synthetic pathway is a two-step sequence designed for efficiency and scalability.

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents should be handled with care, referencing their respective Safety Data Sheets (SDS).

Step 1: Synthesis of 3'-Formyl-4-bromo-3-fluorobenzophenone via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is selected for its reliability in forming C(sp²)-C(sp²) bonds.[11] The use of an acyl chloride as the electrophile provides a direct route to the ketone functionality.[6] A palladium catalyst, such as Pd(PPh₃)₄, is standard for this transformation, and a base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.[6][12]

Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 mmol, 1.0 equiv.), 4-bromo-3-fluorobenzoyl chloride (1.1 mmol, 1.1 equiv.)[13], and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).

-

Purge the flask with an inert atmosphere (Argon or Nitrogen).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, 10 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3'-formyl-4-bromo-3-fluorobenzophenone.

Step 2: Synthesis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone via Reductive Amination

Causality: Reductive amination is a two-stage process occurring in one pot. First, the amine (azetidine) and the aldehyde form an intermediate iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce this iminium ion to the final amine product.[8] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde than the iminium intermediate, minimizing the formation of alcohol byproducts.[10]

Protocol:

-

To a round-bottom flask, dissolve 3'-formyl-4-bromo-3-fluorobenzophenone (1.0 mmol, 1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

-

Add azetidine hydrochloride (1.2 mmol, 1.2 equiv.) followed by a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 1.5 equiv.) to liberate the free base. Stir for 20 minutes at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.) portion-wise to the mixture.

-

Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

-

Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a DCM/methanol gradient, potentially with 1% TEA to prevent tailing) to afford the final product, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone.

Characterization and Data Analysis

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. The following tables summarize the expected data based on the structure and data from analogous compounds.[14][15]

Spectroscopic Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.80 - 7.40 | m | 7H | Ar-H | Aromatic protons of both rings will appear in this region. |

| ~ 3.65 | s | 2H | Ar-CH₂ -N | Methylene bridge protons, singlet due to free rotation. |

| ~ 3.25 | t | 4H | -N-CH₂ -CH₂- | Azetidine protons adjacent to nitrogen. |

| ~ 2.10 | quint | 2H | -CH₂-CH₂ -CH₂- | Central methylene protons of the azetidine ring. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 195.0 | C =O | Characteristic downfield shift for a diaryl ketone carbonyl carbon. |

| ~ 160.0 (d, ¹JCF ≈ 255 Hz) | Ar-C -F | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~ 140.0 - 120.0 | Ar-C | Remaining 11 aromatic carbons. |

| ~ 118.0 (d, ²JCF ≈ 22 Hz) | Ar-C -Br | Carbon bearing bromine, influenced by adjacent fluorine. |

| ~ 62.0 | Ar-C H₂-N | Methylene bridge carbon. |

| ~ 53.0 | -N-C H₂- | Azetidine carbons adjacent to nitrogen. |

| ~ 18.0 | -CH₂-C H₂-CH₂- | Central azetidine carbon. |

Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Value(s) | Functional Group Assignment |

|---|---|---|

| IR (cm⁻¹) | ~ 1665 | C=O (Aryl Ketone) Stretch |

| ~ 3060 | Aromatic C-H Stretch | |

| ~ 1585, 1450 | Aromatic C=C Stretch | |

| ~ 1250 | C-F Stretch | |

| ~ 680 | C-Br Stretch | |

| MS (ESI+) | [M+H]⁺ | Molecular ion peak corresponding to C₁₇H₁₆BrFNO⁺. |

| | [M+H+2]⁺ | Isotopic peak for ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. |

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Reductive Amination of Azetidine Deriv

- A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones. Benchchem.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. (2023). Sciforum.

- Azetidines of pharmacological interest. (2021). PubMed.

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). PMC - NIH.

- Substituted Benzophenone Synthesis for Biological and Catalytic Applic

- Reductive amin

- 3-Bromo-4-fluorobenzoyl chloride. ChemBK.

- 4-Bromo-benzophenone. SpectraBase.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- 3-Bromo-4-fluorobenzoyl chloride. PubChem.

- Spectroscopic Characterization of 4-Bromobenzophenone: A Compar

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. figshare.mq.edu.au [figshare.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of Halogenated Benzophenones: A Case Study on 4-Bromo-3-fluorobenzophenone

A Note on the Subject Compound: Initial literature and database searches for "3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone" did not yield public data, suggesting it is a novel or proprietary entity. This guide has been constructed around a representative analogue, 4-Bromo-3-fluorobenzophenone , to provide a robust framework for researchers. The principles and methodologies described herein are broadly applicable to novel benzophenone derivatives and serve as a blueprint for their comprehensive characterization.

Section 1: Introduction & Strategic Importance

In the landscape of modern drug discovery, halogenated benzophenones represent a privileged scaffold. Their rigid, yet conformationally aware, diarylketone core serves as a versatile anchor for pharmacophoric elements. The strategic placement of halogen atoms, such as bromine and fluorine, provides a powerful tool to modulate key physicochemical and, consequently, pharmacokinetic properties.[1] Bromine often serves as a vector for synthetic elaboration via cross-coupling reactions, while fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1]

This guide provides an in-depth analysis of the core physicochemical properties of 4-Bromo-3-fluorobenzophenone. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the causal relationships between these properties and their implications for drug development. We will explore the "why" behind the "how," offering field-proven insights into experimental design and data interpretation. This document is designed to be a self-validating system, where the methodologies described provide a clear and logical path to reproducible and reliable compound characterization.

Section 2: Core Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount. These parameters govern everything from synthetic feasibility to biological activity and formulation.

Identity and Structure

-

IUPAC Name: (4-Bromophenyl)(3-fluorophenyl)methanone

-

Molecular Formula: C₁₃H₈BrFO

-

CAS Number: 951885-68-0[2]

The calculated physicochemical parameters provide a preliminary in-silico snapshot of the molecule's behavior.

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| Molecular Weight | 279.10 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability. |

| logP (Octanol/Water) | 4.1 - 4.7 | A key indicator of lipophilicity, affecting solubility, permeability, and potential for non-specific binding.[3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Estimates the surface area occupied by polar atoms, correlating with membrane permeability. A low value suggests good potential for crossing the blood-brain barrier. |

| Hydrogen Bond Donors | 0 | Lack of donor groups can reduce aqueous solubility but may improve membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Fluorine) | Provides sites for interaction with biological targets and affects solubility and dissolution rate. |

| Melting Point | 107-108 °C (for the related 4-bromo-4'-fluorobenzophenone) | A key indicator of crystal lattice energy and purity. Affects solubility and dissolution.[4] |

| Boiling Point | ~353 °C (Predicted for 4-bromo-4'-fluorobenzophenone) | Relevant for purification methods like distillation, though less critical for solid-form pharmaceuticals.[4] |

| Density | ~1.49 g/cm³ (Predicted for 4-bromo-4'-fluorobenzophenone) | Useful for formulation and process chemistry calculations.[4] |

Section 3: Synthesis & Structural Verification Workflow

The integrity of all subsequent data relies on the unambiguous confirmation of the compound's identity and purity. The synthesis of such molecules often follows established pathways like the Friedel-Crafts acylation.[5][6][7]

Conceptual Synthetic Pathway

A common and logical approach to synthesizing 4-bromo-3-fluorobenzophenone is via a Friedel-Crafts acylation, reacting 3-fluorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Protocol: Analytical Purity & Identity Confirmation

This protocol establishes a self-validating system for confirming the successful synthesis and purification of the target compound.

Objective: To achieve >98% purity and confirm the chemical structure.

Methodology:

-

Initial Purification: The crude product from the synthesis is purified by column chromatography over silica gel.[8]

-

Expertise & Experience: The choice of eluent (e.g., a gradient of ethyl acetate in petroleum ether) is critical. A non-polar starting eluent is used to remove non-polar impurities, with a gradual increase in polarity to elute the benzophenone product. The polarity is fine-tuned based on preliminary Thin Layer Chromatography (TLC) analysis.

-

-

Purity Assessment by HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment of small molecules.[9]

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]

-

Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and deionized water.[10][11]

-

Flow Rate: 0.3 mL/min.[10]

-

Detection: UV detection at 254 nm, where the benzophenone chromophore strongly absorbs.[12]

-

Trustworthiness: A single, sharp peak at a consistent retention time is indicative of high purity. The area under the curve is used to quantify purity against any observed impurities.

-

-

Structural Confirmation by Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: The molecular ion peak [M+H]⁺ should be observed at approximately 280.99 (accounting for bromine isotopes). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides definitive evidence of its presence.

-

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum for 4-bromo-3-fluorobenzophenone is expected to show complex aromatic multiplets.

-

¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift (~190-195 ppm).

-

¹⁹F NMR: A crucial experiment for fluorinated compounds. It should show a singlet or a multiplet confirming the presence and environment of the fluorine atom.

-

Expertise & Experience: Comparing the observed spectra with predicted spectra or data from similar known compounds is essential for unambiguous assignment.[13][14][15]

-

Caption: Workflow for compound purification and structural verification.

Section 4: Solubility & Lipophilicity: The Keys to ADME

The interplay between a compound's ability to dissolve (solubility) and its preference for lipid versus aqueous environments (lipophilicity) is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility in a physiologically relevant buffer.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Add an excess of the solid compound to the PBS solution in a sealed vial.

-

Expertise & Experience: Using an amount of solid that is visibly in excess ensures that the solution reaches saturation.

-

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Trustworthiness: A 24-48 hour period is typically sufficient to ensure thermodynamic equilibrium is reached. Shorter times may only yield kinetic solubility, which can be misleadingly high.

-

-

Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using the previously validated HPLC method. A calibration curve with known concentrations is used for accurate quantification.

Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.[3] For non-ionizable molecules like 4-bromo-3-fluorobenzophenone, LogD at pH 7.4 is equivalent to LogP.

Implications:

-

High Lipophilicity (LogD > 3): As predicted for this compound, high lipophilicity can lead to excellent membrane permeability but may also cause issues such as poor aqueous solubility, high plasma protein binding, and potential for accumulation in adipose tissue.

-

Balancing Act: Drug development often involves a delicate balance. The azetidinomethyl group in the originally proposed structure would likely decrease lipophilicity and increase aqueous solubility compared to the core 4-bromo-3-fluorobenzophenone, showcasing a common strategy in medicinal chemistry to optimize ADME properties.

Section 5: Biological Context & Future Directions

Halogenated benzophenones are known to interact with various biological systems. For instance, some benzophenone derivatives are investigated as endocrine disruptors, highlighting their potential to interact with nuclear receptors like the androgen receptor.[16] The specific substitution pattern on the phenyl rings dictates the biological activity. The introduction of groups like azetidine is a classic medicinal chemistry strategy to engage with specific pockets in a protein target, potentially improving potency and selectivity while also favorably modifying physicochemical properties.

The characterization workflow detailed in this guide provides the essential data package required before advancing a compound like 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone into more complex biological and ADME/Tox screening. Understanding these foundational properties is not just a preliminary step; it is the bedrock upon which successful drug development programs are built.

References

-

Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. [Link]

-

Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. (2017-12-01). [Link]

-

4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153. PubChem, NIH. [Link]

-

What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? FAQ. [Link]

-

HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. American Chemical Society. (2024-03-18). [Link]

-

HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

-

Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

(PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. (2025-08-05). [Link]

-

Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. [Link]

-

4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem, NIH. [Link]

-

Supporting Information. [Link]

-

4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. [Link]

-

4-Bromobenzophenone | C13H9BrO | CID 7030. PubChem, NIH. [Link]

-

Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. [Link]

-

4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

4-Bromo-benzophenone. SpectraBase. [Link]

-

4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094. PubChem, NIH. [Link]

-

Physicochemical Properties. Frontage Laboratories. [Link]

-

Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. (2021-04-19). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-BroMo-3'-fluorobenzophenone | 951885-68-0 [amp.chemicalbook.com]

- 3. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 4. 4-bromo-4'-fluorobenzophenone CAS#: 2069-41-2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. helixchrom.com [helixchrom.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. rsc.org [rsc.org]

- 14. 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone: A Structural Analysis of Potential Pharmacological Activity

Abstract: This technical guide addresses the compound 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. An extensive search of the public scientific literature and chemical databases reveals a notable absence of data regarding the specific biological mechanism of action for this molecule. Consequently, this document adopts a structural pharmacology approach. We will dissect the compound into its core chemical motifs: the benzophenone scaffold, the bromo-fluoro substitution pattern, and the novel 3'-azetidinomethyl group. By synthesizing findings from structurally analogous compounds, this guide will explore the potential biological targets and mechanistic pathways that 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone might modulate. This analysis is intended to provide a foundational, hypothesis-driven framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related chemical entities.

Introduction and Statement of Scope

The intersection of novel chemical structures and unmet medical needs is a primary driver of modern drug discovery. The compound 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone presents a unique combination of a privileged benzophenone scaffold with a strained azetidine ring system. However, as of the date of this publication, no peer-reviewed studies, patents, or database entries detailing the biological activity or mechanism of action of this specific compound are publicly available.

This guide, therefore, deviates from a traditional monograph on a well-characterized agent. Instead, it serves as an in-depth, expert analysis of its structural components to forecast its potential pharmacology. The insights herein are derived from established literature on the bioactivities of benzophenones, azetidines, and halogenated aromatic compounds. The objective is to provide a scientifically grounded, albeit predictive, overview to guide future research and hypothesis testing.

Molecular Structure and Deconstruction

To understand the potential mechanism of action, we must first deconstruct the molecule into its key pharmacophoric elements.

Caption: Structure of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone.

The molecule can be divided into three key regions for analysis:

-

The Benzophenone Core: A diaryl ketone scaffold known for its broad biological activities and utility as a photoinitiator.[1][2]

-

The Halogenated Phenyl Ring: Substituted with both bromine and fluorine, this moiety significantly influences electronic properties and potential binding interactions.

-

The 3'-Azetidinomethyl Phenyl Ring: A phenyl ring functionalized with a methylene-linked azetidine, a four-membered nitrogen heterocycle. This group is increasingly recognized in medicinal chemistry for its desirable pharmacokinetic properties.[3][4]

Analysis of the Benzophenone Core: A Scaffold of Diverse Bioactivity

The benzophenone framework is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][5] Its derivatives have been reported to exhibit a wide array of pharmacological effects, suggesting several potential mechanisms for our target compound.

Table 1: Summary of Reported Biological Activities of Benzophenone Derivatives

| Biological Activity | Example Target/Pathway | Key Findings | Reference(s) |

| Anti-inflammatory | p38 MAP Kinase, COX Enzymes, TNF-α, IL-6 | Potent inhibition of cytokine release and enzymatic activity. Some derivatives show in vivo efficacy in dermatitis models. | [1][6][7][8] |

| Anticancer | Apoptosis Induction, Cell Cycle Arrest (Cyclin E), VEGF-A Inhibition | Cytotoxic effects against various cancer cell lines. Inhibition of angiogenesis and cell proliferation. | [1][6][9][10] |

| Neuroactive | Acetylcholinesterase (AChE), Histamine H3 Receptor, CNS Modulation | Dual-binding inhibitors for Alzheimer's disease therapy. Potent H3 receptor antagonists. General CNS activity. | [11][12][13][14] |

| Enzyme Inhibition | Dipeptidyl Peptidase-IV (DPP-IV), α-glucosidase, β-secretase (BACE-1) | Potential for anti-diabetic and neuroprotective applications through specific enzyme inhibition. | [1][15][16] |

| Antimicrobial | Various bacterial and fungal strains | Benzophenone-fused azetidinones show antimicrobial activity. Natural benzophenones have antifungal properties. | [5][17][18] |

Given this precedent, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone could plausibly be investigated as an inhibitor of kinases, cholinesterases, or cyclooxygenases. The diaryl ketone structure provides a rigid scaffold that can position its substituted phenyl rings into specific binding pockets of enzymes or receptors.

Hypothetical Mechanism: Kinase Inhibition

A prominent mechanism for substituted benzophenones is the inhibition of protein kinases, such as p38 MAP kinase.[7] The benzophenone carbonyl group can act as a hydrogen bond acceptor, a critical interaction in many kinase active sites.

Caption: Hypothetical binding mode of a benzophenone derivative in a kinase active site.

This model, based on SAR studies of aminobenzophenones, suggests the carbonyl group forms a hydrogen bond with the kinase hinge region, while one phenyl ring occupies a hydrophobic pocket.[7] The second phenyl ring (bearing the azetidinomethyl group in our compound) would project towards the solvent-exposed region, where it could be tailored to improve solubility and selectivity.

The Role of the Azetidine Moiety: A Modern Tool for Pharmacokinetic Enhancement

Azetidines are four-membered, nitrogen-containing heterocycles that have gained significant traction in drug discovery.[3][19] Their inclusion in a molecule is a deliberate choice to impart specific, beneficial properties.

-

Structural Rigidity: The strained ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity.[4]

-

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to more flexible or lipophilic amine analogues.[3]

-

Novel Chemical Space: They provide a three-dimensional vector that can be used to explore regions of a binding pocket that are inaccessible to traditional, flatter aromatic systems.[20]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), incorporate an azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[3] The presence of the azetidinomethyl group in our target compound is therefore highly significant, suggesting it may be designed to improve drug-like properties.

Influence of Halogenation

The bromo and fluoro substituents on one of the phenyl rings are critical for modulating the compound's electronic character and binding potential. Halogen atoms, particularly bromine and iodine, can participate in halogen bonding—a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen on a protein backbone)—which can significantly enhance binding affinity. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation at that position and can alter the acidity of nearby protons.

In a series of benzophenone-based histamine H3 receptor antagonists, substitution at the meta-position with halogen atoms, including fluorine and iodine, led to compounds with high antagonist potency both in vitro and in vivo.[11] This highlights the profound impact of the halogenation pattern on biological activity.

Potential Therapeutic Applications and Experimental Validation

Based on this structural analysis, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone could be a candidate for several therapeutic areas:

-

Oncology: As a kinase inhibitor or a modulator of cell cycle proteins.

-

Inflammatory Diseases: As an inhibitor of p38 MAP kinase or COX enzymes.

-

Neurodegenerative Disorders: As a cholinesterase inhibitor or a histamine H3 receptor antagonist for conditions like Alzheimer's disease.

To validate these hypotheses, a systematic experimental workflow is required.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]

- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Azetidinomethyl Benzophenones

Introduction: The Strategic Hybridization of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is driven by the strategic combination of pharmacophores—molecular frameworks known to confer specific biological activities. This guide delves into the synthesis and biological evaluation of a promising class of hybrid molecules: azetidinomethyl benzophenones. These compounds merge two "privileged structures": the benzophenone core, a diaryl ketone motif prevalent in compounds with anticancer, antimicrobial, and anti-inflammatory properties, and the 2-azetidinone (β-lactam) ring, the cornerstone of the most successful class of antibiotics to date.[1][2][3]

The rationale for this molecular hybridization is rooted in the principle of synergistic bioactivity. By covalently linking these two potent pharmacophores, we aim to develop novel chemical entities with enhanced or multi-target biological profiles, potentially overcoming the resistance mechanisms that have plagued existing therapies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and multifaceted biological evaluation of these compounds, grounded in field-proven insights and robust experimental protocols.

Part 1: Synthesis of Azetidinomethyl Benzophenones via Staudinger Cycloaddition

The cornerstone of synthesizing the 2-azetidinone ring onto a benzophenone scaffold is the Staudinger [2+2] cycloaddition.[4] This reaction involves the cyclization of a ketene with an imine (Schiff base). The overall synthetic workflow is a multi-step process that offers considerable flexibility for structural diversification.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Antibacterial Susceptibility Testing

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.

-

Rationale: It is a cost-effective primary screen to identify compounds with any notable antibacterial activity before committing to more labor-intensive quantitative assays.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a pure, overnight culture (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [5] 2. Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage. [6][5] 3. Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically place sterile paper disks impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ) onto the agar surface. Gently press each disk to ensure complete contact. [5] 4. Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound. [6]

-

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible bacterial growth. [7]

-

Rationale: The MIC is the gold standard for quantifying the potency of an antimicrobial agent and is essential for comparing the activity of different compounds. [8]* Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer method (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [8][9] 3. Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. This brings the final volume to 100 µL. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [9] 5. MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [7]

-

Antifungal Susceptibility Testing

The evaluation of antifungal activity often targets clinically relevant yeasts like Candida albicans. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is the reference method. [10][11][12]

-

Rationale: Provides a reproducible, quantitative measure of antifungal activity, crucial for evaluating agents against pathogenic yeasts.

-

Step-by-Step Methodology:

-

Medium Preparation: Use RPMI-1640 medium buffered to pH 7.0 with MOPS buffer. [12] 2. Compound Preparation: Prepare two-fold serial dilutions of the test compound in the RPMI-1640 medium directly in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the yeast strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation & Incubation: Inoculate the wells with the yeast suspension and incubate the plate at 35°C for 24 hours. [10] 5. MIC Determination: The endpoint is determined by visually comparing the growth in the wells containing the drug to the growth in the drug-free control well. For many antifungals, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth (turbidity) compared to the control.

-

Data Presentation: Antimicrobial Activity

Quantitative data from these assays should be summarized for clear comparison.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| AZB-001 | 16 | 32 | 64 |

| AZB-002 | 8 | 16 | 32 |

| AZB-003 | >128 | >128 | >128 |

| Reference Drug | <2 | <1 | <1 |

| (Note: Data is representative and for illustrative purposes only) |

Mechanism of Action: The β-Lactam Core

The antibacterial activity of azetidinone-containing compounds is primarily attributed to the strained four-membered β-lactam ring. [3]This ring mimics the D-alanyl-D-alanine dipeptide substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. [13]

Caption: Simplified mechanism of action for β-lactam antibiotics.

By covalently acylating a serine residue in the active site of PBPs, the β-lactam ring irreversibly inactivates the enzyme. [13]This prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the bacterial cell wall and ultimately leading to cell lysis and death. [13]

Part 3: Anticancer Activity Evaluation

The benzophenone scaffold is a recognized pharmacophore in many anticancer agents. [14][15]Therefore, evaluating novel azetidinomethyl benzophenones for cytotoxic activity against cancer cell lines is a logical and critical step.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical experimental decision. A panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) is often used for initial screening to determine the breadth of a compound's activity. The selection should be guided by the research goals and may include cell lines with specific genetic backgrounds (e.g., p53 wild-type vs. mutant) or resistance profiles to understand the compound's potential mechanism and therapeutic niche.

Protocol 4: MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. [5][13]

-

Rationale: This assay provides a robust, quantitative measure of a compound's potency in inhibiting cancer cell growth, allowing for the ranking of compounds and comparison with standard chemotherapeutic agents.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO diluted to the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin). Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [5] 4. Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals. [13] 5. Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [16] 6. IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [9]

-

Data Presentation: Anticancer Activity

Results are presented as IC₅₀ values, often compared across multiple cell lines.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| AZB-001 | 15.2 | 25.8 | 45.1 |

| AZB-002 | 4.7 | 8.1 | 12.5 |

| AZB-003 | >100 | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

| (Note: Data is representative and for illustrative purposes only.)[1][14][17][18][19] |

Conclusion

The strategic fusion of the benzophenone and 2-azetidinone scaffolds presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the Staudinger reaction allows for the creation of diverse chemical libraries. The systematic biological evaluation, employing robust and validated protocols for antimicrobial and anticancer screening as detailed in this guide, is paramount to identifying lead compounds. Azetidinomethyl benzophenones represent a class of molecules with significant potential, and the rigorous application of the principles and methodologies outlined herein will be instrumental in unlocking their therapeutic promise for researchers in the field of drug discovery.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

-

Synthesis, Antimicrobial and Anticancer Evaluation of 2-Azetidinones Clubbed with Quinazolinone. (2019). ResearchGate. [Link]

-

Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2019). Clinical Microbiology Reviews. [Link]

-

Highly Stereoselective Synthesis of trans-3-Chloro-beta-lactams from Imines and Mixed Chloroacetyl and Nitroacetyl Chlorides. (2011). ResearchGate. [Link]

-

Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. (2008). Semantic Scholar. [Link]

-

MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2011). Molecules. [Link]

-

Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). Journal of the Serbian Chemical Society. [Link]

-

Anticancer Evaluation of Azetidinone and Thiazolidinone Derivatives of Quinolone. (n.d.). TSI Journals. [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules. [Link]

-

Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (2011). Molecules. [Link]

-

Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities. (2011). Molecules. [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (2018). RSC Advances. [Link]

-

IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). ACS Omega. [Link]

-

Mechanism of an acid chloride-imine reaction by low-temperature FT-IR: .beta.-lactam formation occurs exclusively through a ketene intermediate. (2002). The Journal of Organic Chemistry. [Link]

-

Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Staudinger synthesis. (n.d.). Wikipedia. [Link]

-

POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. [Link]

-

Synthesis of β-Lactams. (2020). Encyclopedia.pub. [Link]

-

Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2014). Organic Reactions. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Staudinger Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. tsijournals.com [tsijournals.com]

- 15. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. researchgate.net [researchgate.net]

- 19. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to the In-Silico Modeling of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone Binding to a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not found in public chemical databases, suggesting it may be a novel or proprietary molecule. This guide, therefore, presents a comprehensive, hypothetical workflow for its in-silico analysis. The principles and methodologies described are broadly applicable to novel small molecule-protein interaction studies.

Introduction: Bridging Computation and Biology in Drug Discovery

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates.[1][2] In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to rationalize and expedite this process.[1][3] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict binding affinity, understand the mechanism of action, and guide the optimization of lead compounds before committing to costly and time-consuming laboratory experiments.[1][4]

This guide provides a detailed technical framework for the in-silico modeling of a novel benzophenone derivative, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, binding to a hypothetical protein target. Benzophenone derivatives are known to possess a wide range of biological activities and have been the subject of in-silico studies to understand their interactions with various protein targets.[5][6][7][8] We will navigate the entire computational pipeline, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. The emphasis will be on not just the "how" but also the "why" behind each step, ensuring a robust and scientifically sound investigation.

Part 1: Target Identification and System Preparation - Laying a Solid Foundation

The first critical step in any in-silico drug design project is the identification and preparation of the biological target.[1][2] The accuracy of all subsequent computational steps hinges on the quality of the initial protein structure.

Hypothetical Target Selection: A Case for Cyclooxygenase-2 (COX-2)

Given the anti-inflammatory potential of many benzophenone derivatives, we will select Cyclooxygenase-2 (COX-2) as our hypothetical protein target. COX-2 is a well-validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). For our simulation, we will use the crystal structure of human COX-2, which can be obtained from the Protein Data Bank (PDB).

Protein Preparation: Ensuring Structural Integrity

The raw PDB structure is not immediately ready for simulation. It requires careful preparation to ensure it is a chemically correct and computationally tractable representation of the biological system.

Experimental Protocol: Protein Preparation

-

Obtain the Crystal Structure: Download the PDB file for human COX-2.

-

Initial Inspection and Cleaning:

-

Visualize the structure in a molecular modeling program (e.g., PyMOL, UCSF Chimera).

-

Remove any non-essential molecules, such as crystallization aids and solvent molecules, except for crystallographic waters that may play a role in ligand binding.

-

Check for and correct any missing residues or atoms. If there are significant missing loops, homology modeling might be necessary to build a complete model.[1]

-

-

Protonation and Tautomeric State Assignment:

-

Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be done using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

-

-

Energy Minimization:

-

Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field.

-

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, needs to be converted from a 2D representation to a low-energy 3D conformation with appropriate atom types and charges.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Conformation Generation: Convert the 2D structure to a 3D conformation. Most molecular modeling software can perform this conversion.

-

Energy Minimization: Minimize the energy of the 3D structure to obtain a stable, low-energy conformation.

-

Charge and Atom Type Assignment: Assign partial atomic charges and atom types using a suitable force field (e.g., General Amber Force Field - GAFF). This step is crucial for accurately describing the electrostatic and van der Waals interactions between the ligand and the protein.

Workflow for System Preparation

Caption: Initial steps for preparing the protein and ligand for in-silico modeling.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][9][10] It is a crucial step to generate a plausible starting conformation for more rigorous computational analyses.[1]

The Rationale Behind Docking

The primary goals of molecular docking in this context are:

-

To predict the binding pose of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone within the active site of COX-2.

-

To obtain a preliminary estimate of the binding affinity through a scoring function.

Docking Protocol: A Step-by-Step Guide

Experimental Protocol: Molecular Docking

-

Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction algorithms.[11][12] For COX-2, the active site is well-characterized.

-

Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will search for favorable ligand poses only within this grid.

-

Ligand Docking: The prepared ligand is docked into the grid box using a docking program such as AutoDock Vina, Glide, or GOLD.[10][11] The program will generate a series of possible binding poses ranked by a scoring function.

-

Pose Analysis and Selection: The top-ranked poses should be visually inspected to assess their chemical reasonability. Key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues should be analyzed. The pose that makes the most sense from a biochemical perspective should be selected for further analysis.

Self-Validation of Docking Protocols

To ensure the reliability of the docking protocol, a re-docking experiment is often performed.[13] The co-crystallized ligand is extracted from the protein and then docked back into the active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the docking parameters.[13]

Data Presentation: Docking Results

| Metric | Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.5 | A lower value indicates a stronger predicted binding affinity.[14] |

| RMSD (Re-docking) | 1.2 Å | A value below 2.0 Å suggests the docking protocol is reliable.[13] |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | These are known key residues in the COX-2 active site. |

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[15][16] This provides a more realistic representation of the biological system and allows for a more rigorous assessment of binding stability and interactions.[16]

The Importance of Simulating Motion

MD simulations are essential for:

-

Assessing the stability of the docked ligand in the binding pocket.

-

Observing conformational changes in the protein and ligand upon binding.

-

Calculating more accurate binding free energies.

MD Simulation Workflow

Experimental Protocol: Molecular Dynamics Simulation

-

System Solvation: The protein-ligand complex is placed in a periodic box of water molecules to mimic the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to simulate a physiological salt concentration.

-

Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two stages:

-

NVT Equilibration (Constant Volume and Temperature): The system is heated while the volume is kept constant.

-

NPT Equilibration (Constant Pressure and Temperature): The pressure is allowed to equilibrate while maintaining a constant temperature.

-

-

Production Run: Once the system is equilibrated, a long production simulation is run (typically on the order of nanoseconds to microseconds) to collect data for analysis.

Molecular Dynamics Simulation Workflow

Caption: The sequential stages of a molecular dynamics simulation.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at different time points. This trajectory can be analyzed to extract valuable information:

-

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be plotted over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

-

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to identify key interactions.

Part 4: Binding Free Energy Calculations - Quantifying Binding Affinity

While docking scores provide a rough estimate of binding affinity, more accurate calculations can be performed using methods that leverage the data from MD simulations.[17][18][19] These methods provide a more quantitative prediction of the ligand's potency.

Advanced Methods for Affinity Prediction

Several methods are available for calculating the binding free energy, each with its own balance of accuracy and computational cost.

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[19]

-

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical methods that are more computationally expensive but generally more accurate.[17][18] They calculate the relative binding free energy between two ligands by "morphing" one into the other in the simulation.[20]

MM/PBSA Calculation Protocol

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy are calculated for the complex, the protein alone, and the ligand alone.

-

Binding Free Energy Calculation: The binding free energy is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

Data Presentation: Binding Free Energy Results

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.2 | Favorable |

| Electrostatic Energy | -20.5 | Favorable |

| Polar Solvation Energy | 35.8 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy | -35.0 | Strong Predicted Binding |

Conclusion: From In-Silico Insights to Experimental Validation

This in-depth technical guide has outlined a comprehensive in-silico workflow for modeling the binding of a novel compound, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, to a hypothetical protein target. By following a logical progression from target preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, researchers can gain valuable insights into the potential of a small molecule as a drug candidate.

It is crucial to remember that in-silico modeling is a predictive tool, and its results must be validated by experimental data.[21] The insights gained from these computational studies can, however, significantly de-risk and guide the experimental validation process, ultimately accelerating the path to new therapeutic discoveries.

References

-

Calculation of binding free energies. PubMed. [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

-

Predicting binding free energies: Frontiers and benchmarks. PMC. [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

How to validate the molecular docking results ? ResearchGate. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

-

Calculating binding free energy using the FSA method. Docswiki. [Link]

-

How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]

-

Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. [Link]

-

In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Springer. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

A Guide to In Silico Drug Design. PMC. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis. PubMed. [Link]

-

Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. PubMed. [Link]

-

Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. Innovare Academic Sciences. [Link]

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Molecular Docking of Drugs with Polymer Capping Agents Using ChemDraw, Chem3D & PyRx (Step-by-Step). YouTube. [Link]

-

How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. [Link]

-

What is in silico drug discovery? Patsnap Synapse. [Link]

-

IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

-

3-Bromo-4'-fluorobenzophenone. PubChem. [Link]

-

4-Bromo-3'-fluorobenzophenone, 98% Purity, C13H8BrFO, 1 gram. CP Lab Safety. [Link]

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. What is in silico drug discovery? [synapse.patsnap.com]

- 4. wjpmr.com [wjpmr.com]

- 5. japsonline.com [japsonline.com]

- 6. Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic analysis (NMR, IR, MS) of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

An In-Depth Technical Guide to the Spectroscopic Analysis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The true value of a new compound, such as 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, is unlocked only through its precise and unambiguous structural characterization. This molecule, with its unique combination of a benzophenone core, halogen substituents, and a strained azetidine ring, presents a compelling case study for the application of modern spectroscopic techniques. Its potential utility as a pharmaceutical intermediate or a photophysical probe necessitates a rigorous analytical workflow to confirm its identity, purity, and structure.

This guide provides an in-depth analysis of the methodologies used to elucidate the structure of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. We will proceed from the foundational confirmation of molecular mass and elemental composition via Mass Spectrometry (MS), through the functional group identification by Infrared (IR) Spectroscopy, to the detailed atomic-level connectivity and stereochemistry established by Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative is framed from the perspective of applied science, focusing not just on the data itself, but on the causal logic behind the spectral features and the strategic choices made during data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the spectroscopic data, the structure of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is presented below with a standardized numbering scheme. This convention will be used consistently throughout the guide for all spectral assignments.

Caption: Key expected HMBC correlations for structural confirmation.

Diagnostic HMBC Correlations:

-

H8 to C2' and C6': This 3-bond correlation definitively connects the linker methylene group to the substituted aromatic ring.

-

H8 to C10/C12: A 3-bond correlation linking the linker proton to the azetidine ring carbons via the nitrogen atom.

-

H2/H6 to C7: Connects the unsubstituted ring protons to the carbonyl carbon, confirming the benzophenone core.

Standard Operating Protocols

To ensure data is reproducible and of high quality, standardized protocols must be followed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-